molecular formula C17H13FN2OS2 B2619883 N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896356-92-6

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2619883
CAS No.: 896356-92-6
M. Wt: 344.42
InChI Key: RZPUWAWNWFCXMF-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic small molecule belonging to the class of thiazole-based benzamides. This compound is built around a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—which is substituted with a 4-fluorophenyl group at the 4-position and the 3-(methylthio)benzamide moiety at the 2-position. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often used to influence a compound's electronic properties, metabolic stability, and binding affinity. The methylthio (-SMe) group on the benzamide ring is a potential hydrogen bond acceptor and can contribute to the molecule's overall lipophilicity. This structural framework is of significant interest in pharmacological research, particularly in the development of novel anticancer and antimicrobial agents. Thiazole derivatives have demonstrated a broad spectrum of biological activities. Specifically, benzamide-based compounds bearing a 4-fluorophenyl group have been investigated as promising scaffolds for designing anti-inflammatory and analgesic agents with enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity . Furthermore, thiazole compounds with amide linkages have shown potent in vitro antiproliferative effects against a diverse range of human cancer cell lines, including mammary, ovarian, colon, and renal carcinomas . The presence of the amide linker is crucial, as it can improve hydrogen bonding with enzyme active sites, potentially enhancing potency and selectivity . The structural characteristics of this compound suggest it may be a valuable candidate for hit-to-lead optimization in drug discovery programs. Researchers can utilize this compound to explore its mechanism of action, perform structure-activity relationship (SAR) studies by comparing it to analogs with different substituents, and evaluate its binding affinity toward specific biological targets using techniques like molecular docking and in vitro assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS2/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPUWAWNWFCXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-fluoroaniline with thioamide to form the thiazole ring. This intermediate is then reacted with 3-(methylthio)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, exhibit notable antimicrobial properties. They have been tested against various bacterial strains and fungi.

  • Case Study : In a study evaluating various thiazole derivatives, compounds were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The results showed promising activity at concentrations as low as 1 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation.

  • Case Study : A study focused on thiazole derivatives demonstrated their effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Fluorophenyl GroupEnhances lipophilicity and biological activity
Thiazole RingActs as a pharmacophore with diverse biological activities
Methylthio GroupContributes to increased solubility and bioavailability

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies help elucidate the mechanism of action and predict the efficacy of the compound in biological systems.

Findings from Molecular Docking:

  • Binding affinities were calculated, showing strong interactions with target receptors involved in cancer cell proliferation and microbial resistance mechanisms.
  • The docking simulations suggest that the compound fits well into the active sites of target proteins, indicating potential for further drug development.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Key Comparisons :

Compound Name Thiazole Substituent Benzamide Substituent Key Data/Properties Evidence ID
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide 4-(4-fluorophenyl) 3-(methylthio) N/A (hypothetical properties) -
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) 4-(pyridin-3-yl) 3-(methylsulfonyl) Higher polarity due to SO₂Me; pyridyl group may enhance hydrogen bonding
4-Fluoro-N-methyl-N-(4-(3-trifluoromethylphenyl)thiazol-2-yl)benzamide (6d) 4-(3-CF₃-phenyl) 4-fluoro, N-methyl M.P. 309°C; enhanced lipophilicity from CF₃
N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) 4-(pyridin-3-yl) Unsubstituted benzamide Basic piperazinyl side chain may improve solubility

Analysis :

  • Electronic Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing character, contrasting with the electron-rich pyridyl (9a, 4g) or polar trifluoromethyl (6d) groups. This may alter redox stability or target binding.
  • Solubility : Compounds with basic side chains (e.g., 4g’s piperazinyl group) exhibit improved aqueous solubility compared to the hydrophobic methylthio group in the target compound .

Benzamide Substituent Modifications

Key Comparisons :

Compound Name Benzamide Substituent Spectral Data (1H NMR, MS) Evidence ID
This compound 3-(methylthio) Expected δ ~2.5 ppm (SMe), aromatic shifts influenced by fluorine -
4-Fluoro-N-methyl-N-(4-(3-CF₃-phenyl)thiazol-2-yl)benzamide (6d) 4-fluoro, N-methyl δ 7.47–8.36 (aromatic H), m/z 381 (M+H)+
3,4-Dichloro-N-(5-morpholinomethyl-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-dichloro HRMS confirms molecular ion; Cl substituents increase molecular weight

Analysis :

  • Spectral Signatures : The methylthio group in the target compound would produce distinct 1H NMR signals (δ ~2.5 ppm) compared to halogen or sulfonyl substituents. Fluorine atoms in the benzamide (e.g., 6d) cause deshielding in aromatic regions .
  • Bioactivity Trends : Halogenated benzamides (e.g., 4d) are associated with enhanced antimicrobial activity due to increased electrophilicity, whereas methylthio groups may modulate toxicity profiles .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and methylthio groups contributes to its pharmacological properties. The molecular structure can be represented as follows:

N 4 4 fluorophenyl thiazol 2 yl 3 methylthio benzamide\text{N 4 4 fluorophenyl thiazol 2 yl 3 methylthio benzamide}

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating similar compounds, it was found that derivatives containing thiazole rings demonstrated activity against both Gram-positive and Gram-negative bacteria, albeit at higher minimum inhibitory concentrations (MICs) compared to standard antibiotics like chloramphenicol and ketoconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference DrugReference MIC (μg/mL)
1bE. faecalis100Chloramphenicol25
5bC. albicans4.01Fluconazole0.5
5cA. niger4.23Ciprofloxacin1

The compound under discussion may exhibit similar activity patterns due to its structural similarities with other thiazole derivatives.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds with thiazole moieties have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

In particular, studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.30 μM for a structurally similar compound against HepG2 cells, indicating potent antitumor activity .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
FNAHepG21.30Apoptosis induction
SAHAHepG217.25Histone deacetylase inhibition

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole or phenyl rings can significantly enhance potency.

Key Findings:

  • Electron-withdrawing groups (e.g., NO₂) at the para position improve antibacterial activity.
  • Hydrophobic moieties increase lipophilicity, enhancing overall bioactivity.
  • Substitutions on the benzamide portion can lead to improved interactions with biological targets.

Case Studies

Recent case studies have highlighted the effectiveness of thiazole derivatives in clinical settings. For example, a derivative similar to this compound was evaluated in a xenograft model and showed significant tumor growth inhibition compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclo-condensation of α-haloketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) with substituted thioamides under reflux in ethanol. Reaction time (30–60 minutes) and stoichiometric ratios are critical for minimizing side products. Yields can be optimized by controlling temperature (reflux at ~78°C) and using anhydrous conditions. Post-reaction workup includes extraction with ethyl acetate and recrystallization from ethanol for purification .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for fluorophenyl/thiazole) and methylthio groups (δ 2.5–3.0 ppm).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z ~370–400 for C17H14FN2OS2).
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of its anticancer activity?

  • Methodological Answer : Use cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Caspase-3/7 activation assays can verify apoptosis induction. Dose-response curves (1–100 µM) and controls (e.g., doxorubicin) are essential for validating activity .

Advanced Research Questions

Q. How does the methylthio substituent at position 3 of the benzamide moiety influence target binding compared to methoxy or nitro groups?

  • Methodological Answer : The methylthio group enhances lipophilicity, improving membrane permeability. Molecular docking studies show its sulfur atom forms van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparatively, methoxy groups donate electron density, altering binding affinities, while nitro groups may sterically hinder interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Normalize data using standardized protocols (e.g., NCI-60 panel for anticancer screening). Meta-analyses of SAR studies can clarify substituent effects. For example, fluorophenyl-thiazole derivatives show variable potency against EGFR vs. VEGFR kinases, requiring target-specific validation .

Q. How can molecular dynamics simulations improve understanding of its mechanism of action?

  • Methodological Answer : Simulations (e.g., GROMACS) model ligand-protein interactions over 50–100 ns trajectories. Key metrics include binding free energy (MM-PBSA) and hydrogen bond occupancy. For example, simulations of thiazole derivatives binding to tubulin reveal stable interactions with β-tubulin’s colchicine site, explaining antimitotic activity .

Q. What is the rationale for designing multi-target ligands using this compound’s scaffold?

  • Methodological Answer : The thiazole-benzamide core permits modular substitution for polypharmacology. For Alzheimer’s research, hybridizing with triazole or pyridazine moieties (via click chemistry) can yield dual acetylcholinesterase/monoamine oxidase inhibitors. Structural data (e.g., X-ray crystallography of target-ligand complexes) guide rational design .

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